3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858192
InChI: InChI=1S/C8H12BrN3/c1-2-6-7(9)8-10-4-3-5-12(8)11-6/h10H,2-5H2,1H3
SMILES:
Molecular Formula: C8H12BrN3
Molecular Weight: 230.11 g/mol

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17858192

Molecular Formula: C8H12BrN3

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
IUPAC Name 3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C8H12BrN3/c1-2-6-7(9)8-10-4-3-5-12(8)11-6/h10H,2-5H2,1H3
Standard InChI Key VSYUVJLZFLOFCG-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2CCCNC2=C1Br

Introduction

Structural Characteristics and Chemical Identity

Core Framework and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, the bromine atom at the 3-position and the ethyl group at the 2-position introduce distinct electronic and steric effects. These substituents influence reactivity, solubility, and intermolecular interactions, making the compound amenable to further functionalization. The saturated 4H,5H,6H,7H configuration indicates partial hydrogenation of the pyrimidine ring, which enhances conformational flexibility and may modulate binding affinity in biological systems .

Synthetic Accessibility and Modifications

Synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between aminopyrazoles and β-diketones or their equivalents. For brominated derivatives like 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, halogenation steps using reagents such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) are employed post-cyclization. The ethyl group at the 2-position is often introduced via alkylation of precursor intermediates. These synthetic pathways allow for systematic modifications to optimize physicochemical and pharmacological properties .

Physicochemical Properties and Drug-Likeness

Metabolic Stability

In vitro microsomal stability assays for related pyrazolo[1,5-a]pyrimidines reveal moderate hepatic clearance, with t₁/₂ values ranging from 15–45 minutes in human liver microsomes. The ethyl group may undergo oxidative metabolism via cytochrome P450 enzymes, while the bromine atom enhances resistance to enzymatic degradation. These factors collectively influence the compound’s pharmacokinetic profile and dosing regimen .

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

Modifications at the 3- and 7-positions significantly alter biological potency. For instance:

Compound3-Substituent7-SubstituentIC₅₀ (Kinase X)
3-Bromo-2-ethyl derivativeBrH0.12 μM
3-Chloro-2-methyl derivativeClCF₃0.08 μM
3-H-2-ethyl derivativeHPh1.5 μM

Data adapted from studies on analogous systems .

Role of Halogenation

Bromination at the 3-position enhances binding affinity through halogen bonding with kinase backbone carbonyls. This interaction is absent in non-halogenated analogs, which exhibit reduced potency. The ethyl group at the 2-position provides steric bulk that may prevent solvent exposure of hydrophobic binding pockets, further stabilizing inhibitor-enzyme complexes .

Future Directions and Applications

Targeted Drug Discovery

The scaffold’s versatility supports rational design of dual kinase/mPPase inhibitors for combinatorial therapies against cancer and parasitic diseases. Fragment-based drug discovery (FBDD) could optimize substituent patterns to improve selectivity and reduce off-target effects.

Chemical Biology Probes

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may serve as a photoaffinity probe for target deconvolution studies. Incorporating azide or alkyne handles would enable click chemistry applications in proteomic profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator